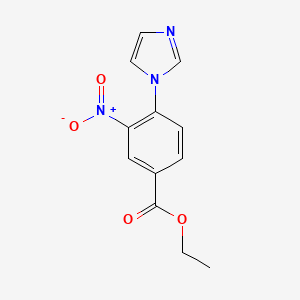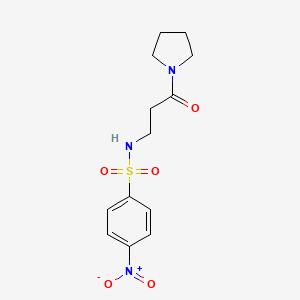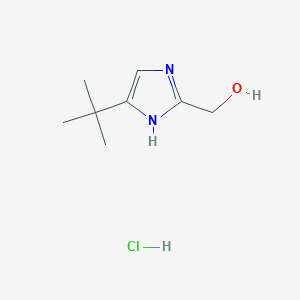![molecular formula C23H20FN3OS B2823065 2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 688355-47-7](/img/structure/B2823065.png)
2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. It has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound is known for its ability to interact with various biological targets, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Anticancer Activity
- VEGFR Inhibition and Tumor Growth Suppression : One of the closely related compounds, ZD6474, has been shown to inhibit vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity, translating into potent inhibition of vascular endothelial growth factor-A (VEGF)-stimulated endothelial cell proliferation. This compound effectively suppresses tumor-induced neovascularization and demonstrates a dose-dependent inhibition of tumor growth in various human tumor xenografts and syngeneic rodent tumors, highlighting its potential as an oral therapy in cancer treatment (Wedge et al., 2002).
Biological Activity
- Anti-inflammatory Activity : Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential anti-inflammatory activity, with certain derivatives displaying more potent inhibitory effects on LPS-induced NO secretion than starting ketones, indicating their potential for therapeutic applications in inflammatory diseases (Sun et al., 2019).
Imaging Applications
- Positron Emission Tomography (PET) Imaging : The synthesis of [11C]gefitinib, a derivative of quinazolin-4-amine, for imaging epidermal growth factor receptor tyrosine kinase with PET has been reported. This highlights the compound's utility in non-invasively studying tumor biology and the effectiveness of cancer therapies targeting the EGFR pathway (Holt et al., 2006).
Chemical Synthesis and Structure Analysis
- Crystal Structure and Antibacterial Activity : A new derivative, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was synthesized and its crystal structure analyzed. This work contributes to the understanding of the structural properties that might influence the biological activity of such compounds (Geesi, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , suggesting that this compound may have a similar target.
Mode of Action
It is known that similar compounds interact with their targets by binding to them, thereby inhibiting their function . This interaction can result in changes to the target’s structure or function, which can affect the overall activity of the target.
Biochemical Pathways
Based on the potential target of action, it can be inferred that this compound may affect the pathways related to bacterial cell division .
Result of Action
If this compound acts similarly to related compounds, it may result in the inhibition of bacterial cell division , leading to the death of bacterial cells.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-28-18-12-10-16(11-13-18)14-25-22-19-7-3-5-9-21(19)26-23(27-22)29-15-17-6-2-4-8-20(17)24/h2-13H,14-15H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXNKBQTABQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide](/img/structure/B2822991.png)
![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)


![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)
